L-Aspartic acid di-tert-butyl ester dibenzenesulfimide salt
CAS No.: 70534-48-4
Cat. No.: VC3944154
Molecular Formula: C24H34N2O8S2
Molecular Weight: 542.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70534-48-4 |
|---|---|
| Molecular Formula | C24H34N2O8S2 |
| Molecular Weight | 542.7 g/mol |
| IUPAC Name | N-(benzenesulfonyl)benzenesulfonamide;ditert-butyl (2S)-2-aminobutanedioate |
| Standard InChI | InChI=1S/C12H11NO4S2.C12H23NO4/c14-18(15,11-7-3-1-4-8-11)13-19(16,17)12-9-5-2-6-10-12;1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h1-10,13H;8H,7,13H2,1-6H3/t;8-/m.0/s1 |
| Standard InChI Key | OLJCTCXCESSNIQ-WDBKTSHHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)N.C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2 |
| SMILES | CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound comprises two distinct moieties:
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L-Aspartic acid di-tert-butyl ester: This component features two tert-butyl (t-Bu) groups esterified to the α- and β-carboxyl groups of L-aspartic acid. The tert-butyl groups provide steric hindrance, preventing unintended reactions at these sites .
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Dibenzenesulfimide: A sulfonamide derivative acting as a counterion, enhancing the compound’s stability and solubility in organic solvents.
The stereochemistry of the L-aspartic acid backbone ensures compatibility with biological systems, making it suitable for synthesizing peptides with defined chiral centers .
Key Physical Properties
| Property | Value |
|---|---|
| Melting Point | 150–155 °C (dec.) |
| Molecular Weight | 542.67 g/mol |
| Solubility | Methanol, DMF, DCM |
| Optical Rotation (α)²⁰/D | +6.0° to +8.0° (c=1, MeOH) |
The compound’s high melting point and moderate solubility in polar aprotic solvents facilitate its use in reflux conditions during synthesis .
Synthesis and Preparation
Transesterification Reaction
The synthesis begins with L-aspartic acid or its N-protected derivatives (e.g., benzyloxycarbonyl-L-aspartic acid, Z-L-Asp). In a transesterification reaction, the carboxyl groups react with tert-butyl acetate or analogous tert-butyl compounds in the presence of a catalyst (e.g., palladium black) .
Reaction Scheme:
The tert-butyl groups replace the acetyl groups, yielding the di-tert-butyl ester. Excess tert-butyl reagent ensures complete conversion, minimizing mono-ester byproducts .
Salt Formation
The free amine group of the di-tert-butyl ester is protonated using dibenzenesulfimide, forming the final salt. This step improves crystallinity and storage stability.
Critical Parameters:
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Molar Ratio: A 1:10 ratio of amino acid to tert-butyl reagent maximizes yield .
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Catalyst Loading: 5–10 mol% palladium ensures efficient transesterification .
Applications in Peptide Synthesis
Carboxyl Group Protection
In SPPS, the tert-butyl groups shield the aspartic acid carboxyl functions from nucleophilic attack during coupling reactions. This protection is orthogonal to other protecting groups (e.g., Fmoc for amines), allowing sequential deprotection .
Regioselective Deprotection
Enzymatic hydrolysis with pig liver esterase (PLE) selectively cleaves the β-tert-butyl ester, enabling the synthesis of aspartic acid derivatives with free α-carboxyl groups. This selectivity is pivotal for constructing peptides with specific side-chain modifications .
Example Application:
Recent Advances and Future Directions
Green Synthesis Methods
Recent efforts focus on replacing palladium catalysts with enzymatic or organocatalytic systems to reduce metal contamination in pharmaceutical intermediates .
Expanding Substrate Scope
Researchers are exploring dibenzenesulfimide salts of other acidic amino acids (e.g., glutamic acid) to develop modular peptide synthesis platforms .
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